molecular formula C21H13Br2FN2O3 B15019478 3,4-dibromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

3,4-dibromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

Cat. No.: B15019478
M. Wt: 520.1 g/mol
InChI Key: XEHVCTCZRXEZII-UHFFFAOYSA-N
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Description

3,4-dibromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves multiple steps, including halogenation, condensation, and cyclization reactions One common synthetic route starts with the bromination of a phenolic precursor to introduce the bromine atoms at the 3 and 4 positions This is followed by a condensation reaction with 2-(3-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde under basic conditions to form the imine linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and condensation reactions, as well as the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dibromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3,4-dibromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dibromo-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol
  • 3,4-dibromo-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

Uniqueness

The uniqueness of 3,4-dibromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the benzoxazole moiety, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H13Br2FN2O3

Molecular Weight

520.1 g/mol

IUPAC Name

3,4-dibromo-2-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C21H13Br2FN2O3/c1-28-18-9-15(22)19(23)14(20(18)27)10-25-13-5-6-17-16(8-13)26-21(29-17)11-3-2-4-12(24)7-11/h2-10,27H,1H3

InChI Key

XEHVCTCZRXEZII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F)Br)Br

Origin of Product

United States

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